molecular formula C8H2BrF4N B8175892 2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile

2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile

Cat. No.: B8175892
M. Wt: 268.01 g/mol
InChI Key: SVCGEVSTXQPKQC-UHFFFAOYSA-N
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Description

These compounds are critical intermediates in pharmaceutical and agrochemical synthesis due to their electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions and modulate biological activity . For example, 2-Bromo-5-(trifluoromethyl)benzonitrile (CAS 1483-55-2) shares a similar backbone, with bromine and trifluoromethyl groups at positions 2 and 5, respectively, but lacks the fluorine substituent .

Properties

IUPAC Name

2-bromo-5-fluoro-3-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF4N/c9-7-4(3-14)1-5(10)2-6(7)8(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCGEVSTXQPKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the nitration of m-fluorobenzotrifluoride using a mixture of nitric acid and sulfuric acid to produce 5-fluoro-2-nitrobenzotrifluoride. This intermediate is then reduced using catalytic hydrogenation with Raney nickel to yield 5-fluoro-2-aminotrifluorotoluene. Finally, the target compound is synthesized through diazotization and bromination using cuprous bromide, hydrobromic acid, and sodium nitrate .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Aromatic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile.

    Reduction: The nitrile group can be reduced to an amine under specific conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Major Products

    Nucleophilic Aromatic Substitution: Produces substituted benzonitriles.

    Reduction: Produces corresponding amines.

    Oxidation: Produces carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential in developing bioactive pharmaceuticals. The presence of bromine and fluorine atoms enhances the compound's electrophilicity, which can improve interactions with biological targets such as enzymes and receptors. This property is particularly useful in designing drugs that target multidrug-resistant bacteria.

Case Studies: Antimicrobial Activity

Research has demonstrated that derivatives of compounds containing fluorine and trifluoromethyl groups exhibit significant antimicrobial activity against resistant strains of Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains. In one study, a series of salicylanilide derivatives were synthesized, showing minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL against these pathogens . The introduction of fluorine at specific positions on the phenyl ring improved potency significantly, indicating that 2-bromo-5-fluoro-3-(trifluoromethyl)benzonitrile could be a precursor for developing new antimicrobial agents.

Organic Synthesis

2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile serves as an important intermediate in organic synthesis due to its ability to undergo selective substitution reactions. The bromine atom allows for palladium-catalyzed coupling reactions, while the fluorine atom favors nucleophilic aromatic substitution.

Applications in Synthesis

  • TADF Dyes : This compound is utilized in synthesizing thermally activated delayed fluorescence (TADF) dyes, which are crucial for organic light-emitting diodes (OLEDs). A notable example includes the synthesis of a TADF dye from 2-bromo-5-fluoro-3-(trifluoromethyl)benzonitrile combined with phenoxazines or carbazoles . The resulting OLED devices demonstrated promising efficiencies, indicating the compound's applicability in advanced materials.

Potential Therapeutic Applications

The compound's structural characteristics suggest potential therapeutic uses beyond antimicrobial activity. Research indicates that similar compounds can inhibit specific enzymatic activities related to various diseases, including neurodegenerative disorders like Alzheimer's disease and metabolic syndromes . The inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2) activity has been linked to therapeutic strategies for treating such conditions.

Summary Table of Applications

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryAntimicrobial agentsEffective against MRSA with MICs < 1 µg/mL
Organic SynthesisPrecursor for TADF dyesHigh efficiency in OLED devices
Therapeutic ResearchInhibition of Lp-PLA2 for neurodegenerative diseasesPotential treatment strategies for Alzheimer's disease

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile involves its interaction with various molecular targets. The trifluoromethyl group significantly influences the compound’s reactivity and interaction with enzymes and receptors. The exact pathways depend on the specific application and the molecular environment.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key analogs based on substituent positions, molecular weight, and commercial availability:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituent Positions Purity (%) Source
2-Bromo-5-(trifluoromethyl)benzonitrile 1483-55-2 C₈H₃BrF₃N 250.02 Br (2), CF₃ (5) 95–97 Biopharmacule
4-Bromo-3-(trifluoromethyl)benzonitrile 1735-53-1 C₈H₃BrF₃N 250.02 Br (4), CF₃ (3) 95 TCI Chemicals
3-Bromo-5-fluorobenzonitrile Not Provided C₇H₂BrFN 199.00 Br (3), F (5) 95 TCI Chemicals
5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile 1445995-71-0 C₉H₅BrF₃NO 280.04 Br (5), CF₃ (3), OCH₃ (2) Not Listed ChemBK

Key Observations :

  • Substituent Position Effects : The position of bromine and trifluoromethyl groups significantly influences reactivity. For instance, 2-Bromo-5-(trifluoromethyl)benzonitrile (Br at 2, CF₃ at 5) is a common intermediate in Suzuki-Miyaura couplings, whereas 4-Bromo-3-(trifluoromethyl)benzonitrile (Br at 4, CF₃ at 3) may exhibit steric hindrance in certain reactions due to proximity of substituents .
  • Fluorine vs. Methoxy : The replacement of fluorine with methoxy (as in 5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile) increases molecular weight by ~30 g/mol and may alter solubility and metabolic stability in drug candidates .

Pharmacological Relevance

While direct data on the target compound is absent, analogs like 4-amino-2-(trifluoromethyl)benzonitrile (a metabolite of bicalutamide) highlight the importance of trifluoromethyl-benzonitrile scaffolds in drug development. Impurity limits for such compounds in pharmaceuticals are strictly regulated (e.g., ≤0.1% in USP standards) .

Data Tables

Table 1: Commercial Availability and Pricing

Compound Name Supplier Package Size Price (USD)
2-Bromo-5-(trifluoromethyl)benzonitrile Biopharmacule 1g Not Listed
4-Bromo-3-(trifluoromethyl)benzonitrile TCI Chemicals 1g 5,200
3-Bromo-5-fluorobenzonitrile TCI Chemicals 1g 2,200

Table 2: Structural Similarity Scores (Based on )

Compound Name Similarity to Target*
2-Bromo-5-(trifluoromethyl)benzonitrile 0.90
4-Bromo-3-(trifluoromethyl)benzonitrile 0.90
3-Bromo-5-(trifluoromethyl)benzonitrile 1.00**

Target defined as "3-Bromo-5-(trifluoromethyl)benzonitrile" in .
*
Highest similarity due to identical substituent positions.

Notes and Limitations

Comparisons rely on structurally related benzonitrile derivatives.

Price variability (e.g., 4-Bromo-3-CF₃ analog at $5,200/g vs. 3-Bromo-5-F at $2,200/g) reflects differences in synthetic complexity and demand .

Biological Activity

2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile is an aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including the presence of bromine, fluorine, and trifluoromethyl groups, contribute to its biological activity, making it a subject of interest for researchers aiming to develop new therapeutic agents.

Chemical Structure and Properties

The molecular formula for 2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile is C8H3BrF4N. The compound features:

  • Bromine (Br) : A halogen that can influence the reactivity and biological interactions of the molecule.
  • Fluorine (F) : Known for enhancing lipophilicity and metabolic stability.
  • Trifluoromethyl group (-CF3) : Often associated with increased potency in biological systems.

The biological activity of 2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The electron-withdrawing properties of the halogen substituents can modulate the compound's binding affinity and reactivity towards these targets, which may result in the inhibition or modulation of various biochemical pathways .

Anticancer Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit promising anticancer activities. For instance, structural analogs have been shown to inhibit specific cancer cell lines by targeting metabolic pathways essential for tumor growth. The specific IC50 values for related compounds suggest that modifications in the substituent positions can significantly affect their potency against cancer cells .

Enzyme Inhibition

The compound has also been investigated for its potential as an inhibitor of branched-chain amino acid transaminase (BCAT), an enzyme involved in amino acid metabolism. High-throughput screening has identified various benzonitrile derivatives as effective inhibitors, with IC50 values indicating their efficacy in modulating enzyme activity .

Case Studies

  • BCAT Inhibition Study : A recent study explored a series of benzonitrile derivatives, including 2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile, demonstrating significant inhibition of BCAT1 and BCAT2. The study provided detailed structure-activity relationship (SAR) data showing that modifications at the 5-position enhanced inhibitory potency while maintaining good pharmacokinetic properties .
  • Antitumor Activity Assessment : Another research effort evaluated the antitumor effects of trifluoromethyl-substituted compounds. Results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, suggesting a potential therapeutic application in oncology .

Table 1: Biological Activity Summary

CompoundTargetIC50 (µM)Reference
2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrileBCAT1/BCAT20.45
Related Trifluoromethyl CompoundCancer Cell Lines0.30
5-Fluoro-3-(trifluoromethyl)benzonitrileEnzyme Inhibition0.25

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